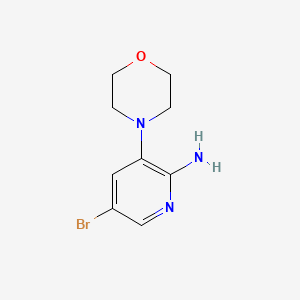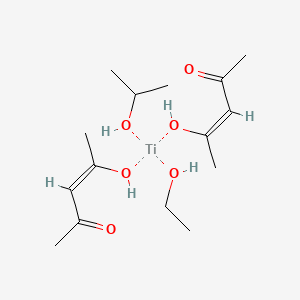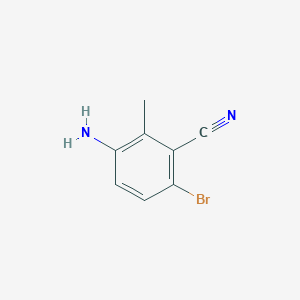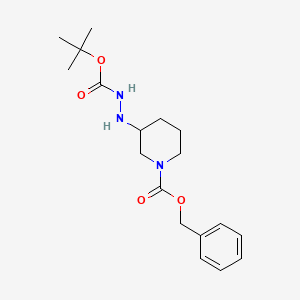![molecular formula C9H8ClN3O B1382183 [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1597924-54-3](/img/structure/B1382183.png)
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR and 1H-NMR spectra provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Anticancer Agents
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines. For instance, certain 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against the Hela cell line, with some compounds exhibiting potency lower than 12 μM . These compounds also exhibit selectivity, targeting cancerous cells while sparing normal ones, which is crucial for reducing side effects in chemotherapy .
Antimicrobial Activities
1,2,4-triazole derivatives also display antimicrobial properties. They have been synthesized and tested against various microbial strains, including S. aureus , B. subtilis , E. coli , S. enterica , C. albicans , and R. oryzae . Some compounds have shown moderate to excellent activity against these strains, indicating their potential as new antimicrobial drugs . This is particularly important in the face of rising antibiotic resistance.
Aromatase Inhibitors
Compounds containing the 1,2,4-triazole ring, such as letrozole and anastrozole, have been approved by the FDA for the treatment of breast cancer in postmenopausal women. They act as aromatase inhibitors, blocking the enzyme responsible for estrogen production, which is often a contributing factor in breast cancer . The [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol could potentially be modified to enhance this activity.
Enzyme Inhibition
The triazole ring can form hydrogen bonds with different targets, improving the pharmacokinetics and pharmacological properties of compounds. This makes 1,2,4-triazole derivatives suitable for enzyme inhibition strategies, which are a cornerstone in drug development for various diseases .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction of drugs with their biological targets. 1,2,4-triazole derivatives have been used in molecular docking to predict their binding modes and mechanism of action within the binding pocket of enzymes like aromatase. This helps in rational drug design and optimizing the therapeutic potential of these compounds .
Pharmacokinetic Improvement
The presence of the 1,2,4-triazole moiety in pharmaceutical compounds can lead to improved pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of patient-compliant medications .
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted and studied .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .
Propriétés
IUPAC Name |
[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMNGRIRJPSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)


![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)


![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)